2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
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Overview
Description
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group and a methylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative of 5-methylthiophene under basic conditions to introduce the sulfonyl group.
Coupling with Pyrazine: The final step involves the coupling of the sulfonylated piperidine with a pyrazine derivative, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The methylthiophene ring can be oxidized to introduce additional functional groups.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthiophene ring could yield sulfoxides or sulfones, while nucleophilic substitution on the pyrazine ring could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and pyrazine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline: Contains a quinoline ring, offering different electronic properties.
Uniqueness
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to the combination of its pyrazine ring and the sulfonylated piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-2-3-14(21-11)22(18,19)17-8-4-12(5-9-17)20-13-10-15-6-7-16-13/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXNRPVMSCHSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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